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Compound of Interest

Compound Name: Ranitidine S-oxide

Cat. No.: B1678810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Ranitidine S-oxide, a primary metabolite of the H2-receptor antagonist ranitidine. The
information presented herein is intended to support research, analysis, and drug development
activities. This document compiles and presents Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) data, along with the methodologies for their acquisition.

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a
principal technique for the identification and quantification of ranitidine and its metabolites.

Table 1: LC-MS Data for Ranitidine S-oxide[1]
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Parameter Value
Precursor m/z 331.1435
Adduct [M+H]*

Fragmentation Mode

Collision-Induced Dissociation (CID)

Major Fragment lons (m/z)

Relative Intensity

94.0421 999
94.0669 527
97.0769 388
58.0701 360
110.0963 201
65.0428 999
66.0515 763
94.0419 763
94.0663 646
97.0758 470

Experimental Protocol: LC-MS

The data presented was obtained using a Liquid Chromatography-Electrospray lonization-

Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer.

Instrumentation: TripleTOF 5600 SCIEX][1]

Column: Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 um), Agilent[1]

lonization Mode: Positive Electrospray lonization (ESI)[1]

Retention Time: 2.941 min[1]
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Caption: Workflow for LC-MS analysis of Ranitidine S-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental *H and 13C NMR spectra for Ranitidine S-oxide are not readily available
in the public domain. However, extensive NMR data exists for the parent compound, ranitidine,
which can serve as a reference for comparative analysis. The oxidation of the sulfur atom to a
sulfoxide is expected to induce downfield shifts in the resonances of neighboring protons and

carbons.

Table 2: 1H NMR Data for Ranitidine (for comparison)
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Chemical Shift (ppm) Multiplicity Assignment (Tentative)
6.85 S Furan CH

6.66 S Furan CH

6.39 S =CH-NO:2

4.33 S Furan-CH2-S

3.85 t S-CH2-CH2-N

3.45-3.47 m S-CH2-CH2-N

291 S N-CHs

2.85 s N(CH3)2

Table 3: 13C NMR Data for Ranitidine (for comparison)

Chemical Shift (ppm)

Assignment (Tentative)

156.6 C=C-NOz2
152.1 Furan C-O
150.4 Furan C
109.1 Furan CH
108.1 Furan CH
97.9 =CH-NO:
55.6 Furan-CH2-S
44.6 N(CHs)2

40.7 S-CH2-CH2-N
30.6 N-CHs

28.2 S-CH2-CH2-N
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Experimental Protocol: NMR (General for Ranitidine)

 Instrumentation: Varian or Bruker Spectrometer (300-600 MHz)
e Solvent: Deuterated water (D20) or Deuterated Dimethyl Sulfoxide (DMSO-de)

o Standard: Tetramethylsilane (TMS) or residual solvent peak.

Sample Preparation

Analyte in Deuterated Solvent
Insertion

Data Processing

Phase Correction }—>

NMR Spectroscopy

. L . Signal Detection
Radiofrequency Pulse Superconducting Magnet |

Integration & Analysis

>

Fourier Transform

Receiver Coil }—>

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Specific experimental IR data for Ranitidine S-oxide is not widely published. However, the IR
spectrum of the parent compound, ranitidine, provides a baseline for identifying key functional
groups. The most significant change expected in the IR spectrum of Ranitidine S-oxide
compared to ranitidine would be the appearance of a strong absorption band corresponding to
the S=0O stretching vibration, typically observed in the range of 1030-1070 cm~1.

Table 4: Key IR Absorption Bands for Ranitidine (for comparison)
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Wavenumber (cm~?)

Functional Group

3209 N-H Stretch

2944 C-H Stretch (aliphatic)
1620 C=C Stretch (nitroenamine)
1574 N-H Bend

1384 NOz2 Stretch (asymmetric)
1230 C-N Stretch

1019 C-O-C Stretch (furan)

Experimental Protocol: FTIR (General)

o Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

 Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

e Spectral Range: Typically 4000-400 cm~1.

¢ Resolution: 4 cm™1.

FTIR Spectroscopy

Detector

Fourier Transform ——— | IR Spectrum Generation

Data Processing

<

IR Source

Transmitted/Reflected IR

Interferometer
—> .
| Sample Preparation

Solid Sample (KBr pellet or ATR crystal)
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Caption: General workflow for FTIR spectroscopic analysis.

Conclusion

This guide provides a summary of the currently available spectroscopic data for Ranitidine S-
oxide, with a primary focus on mass spectrometry. While detailed experimental NMR and IR
spectra for the S-oxide metabolite are not widely disseminated in public databases, the
provided data for the parent compound, ranitidine, offers a valuable reference for researchers.
The experimental protocols and workflows outlined here serve as a guide for the analytical
characterization of this and related compounds. Further research to publish a complete
spectroscopic profile of Ranitidine S-oxide would be a valuable contribution to the scientific
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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